ethyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
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Overview
Description
ethyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a chemical compound characterized by its unique structure, which includes a six-membered pyrimidine ring substituted with a methylamino group, an ethoxycarbonyl group, and a hydroxyl group.
Preparation Methods
The synthesis of ethyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl cyanoacetate with formamide, followed by cyclization and subsequent substitution reactions to introduce the methylamino and ethoxycarbonyl groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, specific catalysts, and purification techniques .
Chemical Reactions Analysis
ethyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.
Scientific Research Applications
ethyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism by which ethyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
ethyl 2-(methylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
2-Amino-4-hydroxy-6-methylpyrimidine: Similar in structure but lacks the ethoxycarbonyl group.
5-Ethoxycarbonyl-2-methylamino-4-pyrimidinol: Similar but with different substitution patterns.
4-Hydroxy-2-methylamino-5-nitropyrimidine: Contains a nitro group instead of an ethoxycarbonyl group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11N3O3 |
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Molecular Weight |
197.19 g/mol |
IUPAC Name |
ethyl 2-(methylamino)-6-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H11N3O3/c1-3-14-7(13)5-4-10-8(9-2)11-6(5)12/h4H,3H2,1-2H3,(H2,9,10,11,12) |
InChI Key |
PORNCDUIRARLQS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)NC |
Origin of Product |
United States |
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